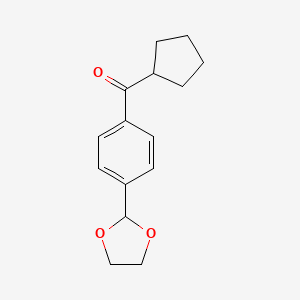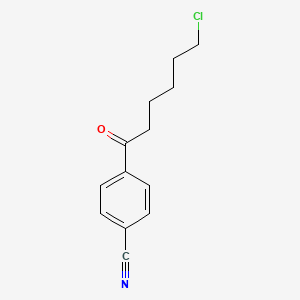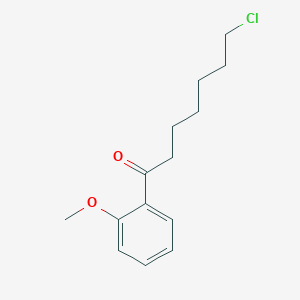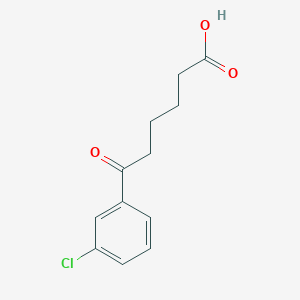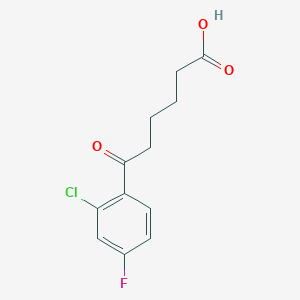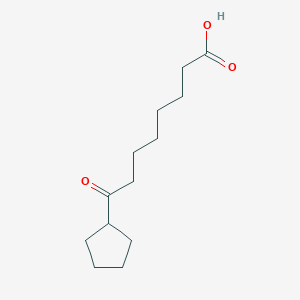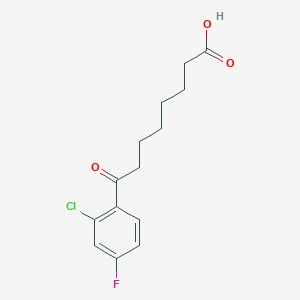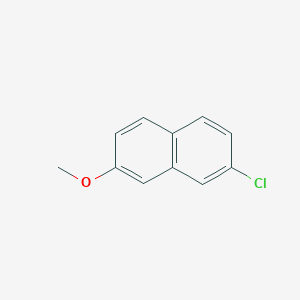
2-Chloro-7-methoxynaphthalene
Overview
Description
2-Chloro-7-methoxynaphthalene is a chemical compound with the molecular formula C11H9ClO . It has an average mass of 192.642 Da and a monoisotopic mass of 192.034195 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Unfortunately, the specific 3D structure or other detailed structural information is not available from the search results.Scientific Research Applications
Catalytic Applications
O-Methylation of 2-Naphthol
A significant application of 2-Methoxynaphthalene, a derivative of 2-Chloro-7-methoxynaphthalene, is in the catalytic methylation of 2-naphthol using dimethyl carbonate. This process, involving calcined-hydrotalcite (CHT) supported on hexagonal mesoporous silica (HMS), offers a greener alternative to methyl halides and dimethyl sulfate for the production of naproxen, a non-steroidal anti-inflammatory drug (Yadav & Salunke, 2013).
Acylation with Acetic Anhydride
The acylation of 2-methoxynaphthalene with acetic anhydride over zeolites such as Al-ITQ-7 and Beta has been studied. These processes are important for achieving selectivity towards specific acetylated products, such as 2-acetyl-6-methoxynaphthalene, which are valuable in various chemical syntheses (Botella, Corma, & Sastre, 2001).
Analytical Chemistry Applications
HPLC-Fluorescence Determination
2-Bromoacetyl-6-methoxynaphthalene, another derivative, has been used as a pre-chromatographic fluorescent labelling reagent for the high-performance liquid chromatographic analysis of bile acids. This method is applied in pharmaceutical formulations and human bile sample analyses (Cavrini et al., 1993).
Fluorescent Labelling in HPLC Analysis
2-Bromoacetyl-6-methoxynaphthalene is also effective in the fluorescent labeling of biologically active carboxylic acids, enhancing the capabilities of HPLC analysis for substances like fatty acids and bile acids (Gatti, Cavrini, & Roveri, 1992).
Material Science Applications
Polymer Studies
Poly(2-methoxynaphthalene), a fused ring conducting polymer, has been subject to spectroelectrochemical studies. It's an ambipolar organic conducting polymer capable of conducting both holes and electrons, making it a unique material for applications in organic electronics (Meana-Esteban et al., 2014).
Photolithography in Electronics
2-Methoxynaphthalene derivatives have been explored as sequential two-photon photoacid generators for double exposure lithography, a technique significant in advancing photolithography for electronic device fabrication (O'Connor et al., 2008).
Safety and Hazards
The safety data sheet for a related compound, 2-Methoxynaphthalene, indicates that it is toxic to aquatic life with long-lasting effects and causes serious eye irritation . It’s important to handle such compounds with care, using personal protective equipment and avoiding contact with skin and eyes .
Future Directions
While specific future directions for 2-Chloro-7-methoxynaphthalene are not available, the field of catalytic chemistry, which includes the study of naphthalene derivatives, is moving towards the discovery of high-performance catalysts, transition of energy and chemicals generation from oil and coal to more renewable sources, and cleaner chemical processes .
Mechanism of Action
Target of Action
Naphthoquinones, a class of compounds to which 2-chloro-7-methoxynaphthalene belongs, have been reported to exhibit diverse mechanisms and anticancer potential
Mode of Action
Naphthoquinones have been reported to have various mechanisms of action depending on their structural differences . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Naphthoquinones are known to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
Pharmacokinetics determines the onset, duration, and intensity of a drug’s effect . Understanding the ADME properties of this compound would provide insights into its bioavailability and potential therapeutic applications.
Result of Action
The molecular structure of this compound has been identified
Action Environment
It is known that the release of substances to the environment can occur from industrial use, such as in the manufacturing of another substance or as a processing aid .
Properties
IUPAC Name |
2-chloro-7-methoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO/c1-13-11-5-3-8-2-4-10(12)6-9(8)7-11/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKREHPBRWAYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



